Desmethyl-ER176

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethyl-ER176 is a chemical compound that serves as a precursor in the synthesis of radiolabeled tracers used in positron emission tomography (PET) imaging. It is particularly significant in the development of tracers for imaging the translocator protein 18 kDa (TSPO), a biomarker of inflammation in the brain and other tissues .

准备方法

Synthetic Routes and Reaction Conditions

Desmethyl-ER176 is synthesized through a series of chemical reactions. One common method involves the rapid conversion of cyclotron-produced carbon-11 dioxide into carbon-11 iodomethane. This carbon-11 iodomethane is then used to treat this compound in the presence of a base, such as potassium tert-butoxide, at room temperature for approximately five minutes. The resulting product is then separated in high purity by reversed-phase high-performance liquid chromatography (HPLC) and formulated for intravenous injection in sterile ethanol-saline solution .

Industrial Production Methods

The industrial production of this compound involves automated radiochemistry conducted within a clean environment, adhering to current good manufacturing practice (CGMP) regulations. This ensures the production of high-purity radiotracers suitable for human use .

化学反应分析

Types of Reactions

Desmethyl-ER176 undergoes various chemical reactions, including:

Methylation: The addition of a methyl group to the compound, often using carbon-11 iodomethane.

Substitution: Reactions where one functional group is replaced by another, such as the replacement of a hydrogen atom with a methyl group.

Common Reagents and Conditions

Potassium tert-butoxide: Used as a base in the methylation reaction.

Carbon-11 iodomethane: Used as a methylating agent.

Major Products Formed

The primary product formed from the methylation of this compound is the radiolabeled tracer carbon-11 ER176, which is used in PET imaging .

科学研究应用

Desmethyl-ER176 is primarily used in the synthesis of radiolabeled tracers for PET imaging. These tracers are crucial in biomedical research for imaging and quantifying biochemical processes and molecular targets in vivo. Applications include:

Disease Staging and Diagnosis: Imaging of TSPO to assess inflammation in the brain and other tissues.

Drug Discovery: Evaluating the efficacy of new drugs targeting TSPO.

Pathophysiology Studies: Understanding the role of inflammation in various diseases

作用机制

Desmethyl-ER176 itself does not have a direct mechanism of action but serves as a precursor for the synthesis of radiolabeled tracers. The radiolabeled tracer carbon-11 ER176 binds to the translocator protein 18 kDa (TSPO) on the outer mitochondrial membrane. This binding allows for the visualization and quantification of TSPO expression using PET imaging, providing insights into inflammation and other pathological processes .

相似化合物的比较

Similar Compounds

Carbon-11 PBR28: Another radiolabeled tracer used for imaging TSPO.

Fluorine-18 Labeled Analogs: Fluorine-18 labeled compounds similar to ER176, used for PET imaging with a longer half-life.

Uniqueness

Desmethyl-ER176 is unique due to its high binding potential and lower variability in imaging TSPO compared to other tracers like carbon-11 PBR28. This makes it a more reliable and effective tracer for clinical studies, requiring fewer subjects to achieve statistically significant results .

属性

CAS 编号 |

1373887-55-8 |

|---|---|

分子式 |

C19H18ClN3O |

分子量 |

339.82 |

纯度 |

>98% |

同义词 |

4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

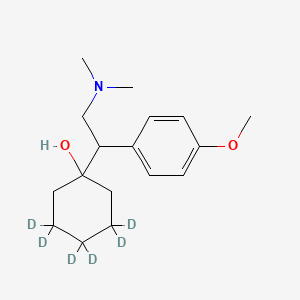

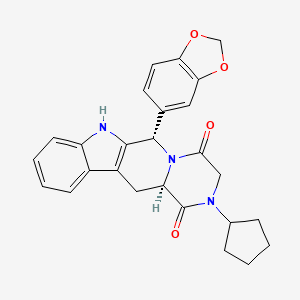

![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)